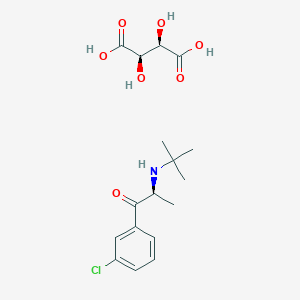
(S)-Bupropion L-Tartaric Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Bupropion L-Tartaric Acid Salt is a chiral compound formed by the combination of (S)-Bupropion and L-Tartaric Acid. Bupropion is a well-known antidepressant and smoking cessation aid, while L-Tartaric Acid is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bupropion L-Tartaric Acid Salt typically involves the resolution of racemic Bupropion using L-Tartaric Acid. The process begins with the preparation of racemic Bupropion, which is then reacted with L-Tartaric Acid to form diastereomeric salts. These salts are separated by crystallization, and the desired this compound is obtained through further purification steps.
Industrial Production Methods
Industrial production of this compound involves large-scale resolution techniques, such as chiral chromatography or enzymatic resolution. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Bupropion L-Tartaric Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-Bupropion L-Tartaric Acid Salt has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its antidepressant and smoking cessation properties.
Industry: Utilized in the production of pharmaceuticals and as a resolving agent for chiral compounds.
Mecanismo De Acción
The mechanism of action of (S)-Bupropion L-Tartaric Acid Salt involves its interaction with neurotransmitter systems in the brain. Bupropion primarily inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. The L-Tartaric Acid component aids in the stabilization and solubility of the compound.
Comparación Con Compuestos Similares
Similar Compounds
®-Bupropion L-Tartaric Acid Salt: The enantiomer of (S)-Bupropion L-Tartaric Acid Salt, with different pharmacological properties.
Bupropion Hydrochloride: A commonly used form of Bupropion with similar therapeutic effects but different solubility and stability profiles.
Bupropion Hydrobromide: Another salt form of Bupropion with distinct pharmacokinetic properties.
Uniqueness
This compound is unique due to its chiral nature, which can result in different biological activities compared to its racemic or other enantiomeric forms. The presence of L-Tartaric Acid also enhances its solubility and stability, making it a valuable compound for pharmaceutical applications.
Propiedades
Fórmula molecular |
C17H24ClNO7 |
|---|---|
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18ClNO.C4H6O6/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;5-1(3(7)8)2(6)4(9)10/h5-9,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
Clave InChI |
OGRSKLGKZQBLSQ-NDAAPVSOSA-N |
SMILES isomérico |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
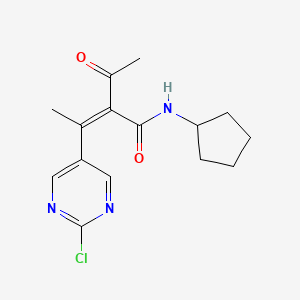

![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
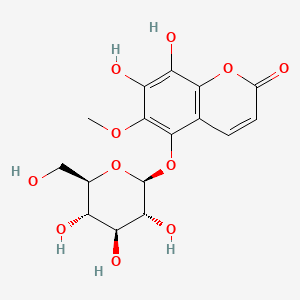

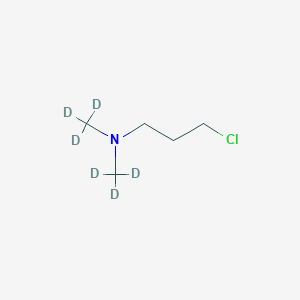
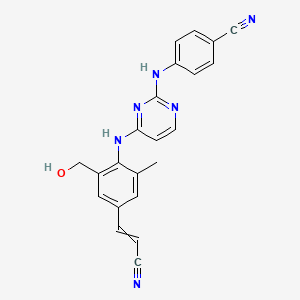
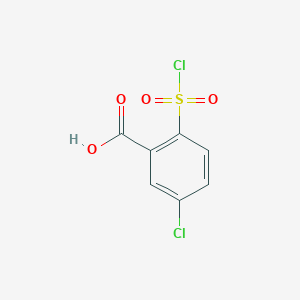
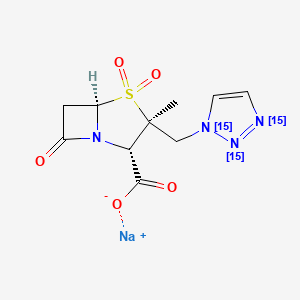
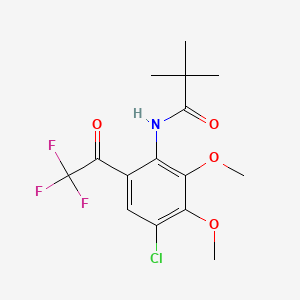
![[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13857866.png)
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
